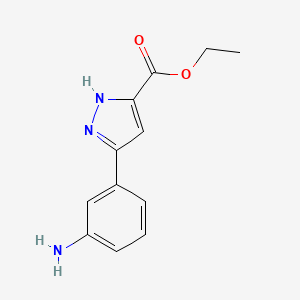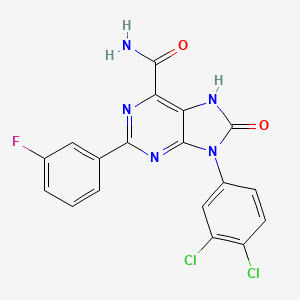
9-(3,4-dichlorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring system substituted with various phenyl groups. The purine ring system is a bicyclic aromatic ring consisting of a pyrimidine ring fused to an imidazole ring. The phenyl groups are aromatic rings, and the presence of chlorine and fluorine atoms indicates that these rings are halogenated .
Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the amide group (-CONH2) could allow for reactions such as hydrolysis or condensation. The halogenated phenyl rings could potentially undergo reactions such as nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a purine derivative, it would likely be a solid at room temperature. The presence of halogens could potentially increase its density and boiling point compared to non-halogenated purine derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antipathogenic Activity
- A study focused on the synthesis of acylthioureas with aryl substituents including 3,5-dichlorophenyl and 3-fluorophenyl, tested for antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis for Radiolabeling
- Research on the synthesis of purine derivatives labeled with carbon-14 for use in radiopharmaceuticals, illustrating methods for creating compounds with potential applications in medical imaging and drug discovery (Ellsworth, Meriwether, & Mertel, 1989).
Material Science Applications
- Studies on the synthesis of new polyamides and polyimides from diphenylfluorene-based compounds, showcasing their excellent solubility, thermal stability, and potential for use in advanced material applications, such as electrochromic and electrofluorescent devices (Hsiao, Yang, & Lin, 1999); (Sun et al., 2016).
Anticonvulsant Agents
- The synthesis of 9-alkyl-6-substituted-purines, highlighting compounds with potent anticonvulsant activity against seizures, represents a novel class of anticonvulsant agents. This research indicates the utility of purine derivatives in developing new therapies for epilepsy (Kelley et al., 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3,4-dichlorophenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-11-5-4-10(7-12(11)20)26-17-14(24-18(26)28)13(15(22)27)23-16(25-17)8-2-1-3-9(21)6-8/h1-7H,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISNAHKKSVUKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dichlorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


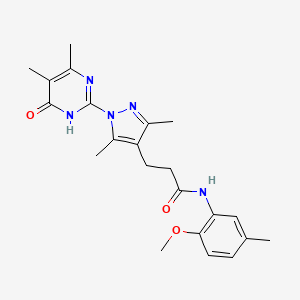


![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2430844.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2430846.png)
![N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2430847.png)
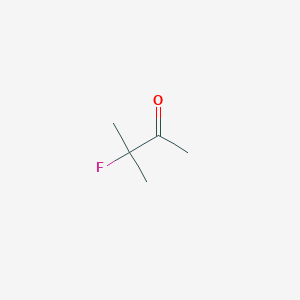
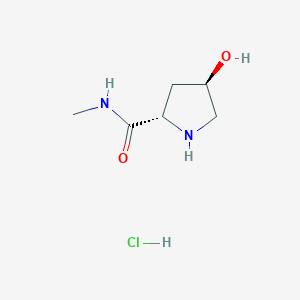
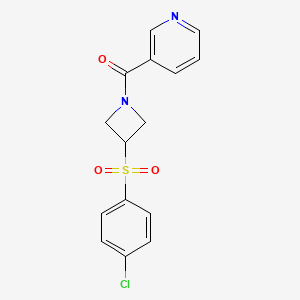
![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)
